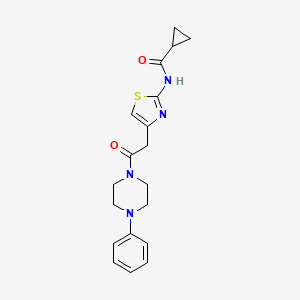

![molecular formula C11H10ClNO2 B2984511 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole CAS No. 338976-10-6](/img/structure/B2984511.png)

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole (5-CPEO) is a synthetic compound that has been widely studied for its potential applications in the fields of medicine, chemistry, and biochemistry. It is an important intermediate in the synthesis of various compounds, and has been used in the development of new drugs and drug delivery systems. Additionally, 5-CPEO has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole and its derivatives demonstrate significant utility in synthetic organic chemistry. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, have been used as reactive scaffolds for synthetic elaboration. They are particularly effective in substitution reactions to prepare various oxazole derivatives, as illustrated in the work of Patil and Luzzio (2016) on the synthesis of oxaprozin (Patil & Luzzio, 2016).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been explored for their potential therapeutic applications. For example, Moriya et al. (1988) synthesized and evaluated a series of oxazole derivatives for hypolipidemic activities, highlighting the compound's potential in addressing cholesterol and triglyceride levels (Moriya et al., 1988). Similarly, Kattimani et al. (2013) synthesized novel triazolin-3-one derivatives from 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole, evaluating their anticancer properties against various human tumor cell lines (Kattimani et al., 2013).

Application in Corrosion Inhibition

Compounds related to 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been studied for their corrosion inhibition properties. The study by Lagrenée et al. (2002) on triazole derivatives demonstrated their effectiveness in protecting mild steel in acidic media, suggesting potential industrial applications (Lagrenée et al., 2002).

Fluorescence and Molecular Probing

Furthermore, derivatives of 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole have been utilized in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles for use in biological studies, highlighting the compound's utility in molecular probing and environmental studies (Diwu et al., 1997).

Mecanismo De Acción

Mode of Action

, it may act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth .

Biochemical Pathways

This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventual plant death .

Result of Action

, it may induce rapid, uncontrolled growth in target organisms, leading to their eventual death .

Propiedades

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-8(11-6-7-13-15-11)14-10-4-2-9(12)3-5-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICCMGAVPYXTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)

![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)

![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)

![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)

![2-methylsulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2984441.png)

![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)